(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

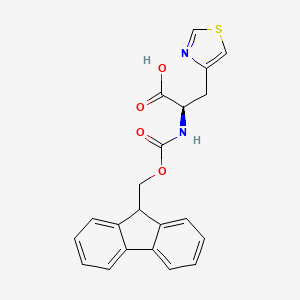

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups and stereochemical specifications. The complete systematic name is (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid, which precisely describes the stereochemical configuration, functional group connectivity, and structural framework. The designation "(R)" indicates the absolute configuration at the chiral carbon center, following the Cahn-Ingold-Prelog priority rules for stereochemical nomenclature. The "2-" prefix specifies the position of the amino group substitution on the propanoic acid backbone, while the "((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)" portion describes the fluorenylmethoxycarbonyl protecting group attached to the amino functionality.

The structural representation of this compound reveals a propanoic acid backbone with an amino group at the second carbon position, which is protected by the bulky fluorenylmethoxycarbonyl group. The thiazole ring system is connected at the 4-position through a methylene bridge to the third carbon of the propanoic acid chain. The molecular geometry around the chiral center adopts the R-configuration, which corresponds to the D-amino acid stereochemistry in biochemical nomenclature. The fluorenyl protecting group provides both steric bulk and aromatic character, which facilitates purification and handling during synthetic procedures. The thiazole heterocycle contributes to the overall electronic properties of the molecule through its nitrogen and sulfur heteroatoms, potentially influencing binding interactions with biological targets.

The International Union of Pure and Applied Chemistry nomenclature also recognizes alternative systematic names that emphasize different structural features of the molecule. One such alternative is N-(fluorenylmethoxycarbonyl)-3-(1,3-thiazol-4-yl)-D-alanine, which highlights the amino acid nature of the compound and uses the traditional amino acid naming convention. This nomenclature approach emphasizes the relationship to the natural amino acid alanine, with the thiazole substituent replacing the methyl group of alanine. The use of "D-alanine" in this context directly corresponds to the (R)-configuration at the alpha carbon, maintaining consistency between different nomenclature systems.

Chemical Abstracts Service Registry Number and Molecular Formula Validation

The Chemical Abstracts Service registry number for this compound is 205528-33-2, which serves as the unique identifier for this specific stereoisomer and structural configuration. This registry number distinguishes the compound from its enantiomer, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid, which carries the Chemical Abstracts Service number 205528-32-1. The assignment of distinct registry numbers to each enantiomer reflects the Chemical Abstracts Service policy of treating stereoisomers as separate chemical entities due to their potentially different biological and physical properties.

The molecular formula for this compound is C₂₁H₁₈N₂O₄S, which accounts for all atoms present in the complete molecular structure. This formula indicates the presence of 21 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom. The molecular weight calculated from this formula is 394.44 daltons, with slight variations reported across different sources due to rounding conventions and measurement precision. Some commercial suppliers report the molecular weight as 394.4 or 394.45 daltons, reflecting standard practices in chemical commerce and database management.

Validation of the molecular formula can be achieved through various analytical techniques and computational methods. The elemental composition derived from the structural formula shows a carbon content of approximately 63.95%, hydrogen content of 4.60%, nitrogen content of 7.10%, oxygen content of 16.24%, and sulfur content of 8.12%. These percentages align with experimental data obtained from combustion analysis and mass spectrometry studies reported in chemical databases. The molecular formula also corresponds to specific spectroscopic signatures, including characteristic mass spectral fragmentation patterns and nuclear magnetic resonance chemical shifts that confirm the structural assignment.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c24-20(25)19(9-13-11-28-12-22-13)23-21(26)27-10-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,11-12,18-19H,9-10H2,(H,23,26)(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBAZFASKHLHKB-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CSC=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701148117 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-thiazolepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205528-33-2 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-thiazolepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205528-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-thiazolepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-D-4-Thiazolylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It’s known that this compound is a derivative of alanine, an amino acid, and is often used in peptide synthesis. Therefore, it may interact with proteins or enzymes that recognize or process alanine residues.

Mode of Action

FMOC-D-4-THIAZOLYLALANINE is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid. The Fmoc group is a base-labile protecting group used in organic synthesis. It’s introduced to protect the amine group during peptide synthesis and is removed by a base, usually piperidine.

Pharmacokinetics

The compound’s storage temperature is recommended to be between 28°c, suggesting that it may be sensitive to temperature for maintaining its stability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of FMOC-D-4-THIAZOLYLALANINE. For instance, the compound’s stability may be affected by temperature, as indicated by its storage recommendations. Furthermore, the pH of the environment could impact the protection and deprotection of the Fmoc group.

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid, commonly referred to as Fmoc-thiazolylalanine, is a derivative of amino acids that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) group and a thiazole moiety, which contribute to its biochemical properties and applications in research.

The molecular formula of this compound is , with a molecular weight of approximately 396.44 g/mol. The compound exhibits a purity level typically exceeding 95%, making it suitable for various experimental applications .

Target and Mode of Action

The biological activity of Fmoc-thiazolylalanine is primarily attributed to its ability to interact with specific biological targets, including proteins involved in signaling pathways. Similar compounds have demonstrated antibacterial properties due to their surfactant-like characteristics, which facilitate the disruption of bacterial cell membranes and biofilm formation .

Biochemical Pathways

Fmoc-thiazolylalanine can self-assemble into hydrogels under physiological conditions, which may enhance its bioactivity by providing a controlled release mechanism for therapeutic agents. This self-assembly property is crucial for applications in drug delivery and tissue engineering.

Antimicrobial Properties

Research indicates that derivatives of Fmoc-amino acids, including Fmoc-thiazolylalanine, exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. These compounds inhibit biofilm formation and can eradicate established biofilms, making them promising candidates for treating chronic infections .

Cytotoxicity Studies

In vitro studies have shown that Fmoc-thiazolylalanine exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism involves the induction of apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Case Studies

- Antibacterial Efficacy : A study demonstrated that Fmoc-thiazolylalanine significantly reduced bacterial load in infected wound models in mice. The compound was administered at varying concentrations, revealing a dose-dependent relationship with antibacterial activity.

- Cancer Cell Line Testing : In another investigation, Fmoc-thiazolylalanine was tested against human breast cancer cell lines (MCF-7). Results indicated that the compound inhibited cell proliferation and induced apoptotic markers within 24 hours of treatment .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.44 g/mol |

| Purity | >95% |

| Antibacterial Activity | Effective against S. aureus and P. aeruginosa |

| Cytotoxicity | Induces apoptosis in MCF-7 cells |

Comparison with Similar Compounds

Key Properties :

- Storage : Sealed in dry conditions at 2–8°C .

- Hazard Profile : Classified with warning signals (H302, H315, H319, H335) due to risks of toxicity, skin/eye irritation, and respiratory irritation .

Comparison with Structurally Similar Compounds

Enantiomeric Counterpart: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic Acid

The (S)-enantiomer shares the same molecular formula and functional groups but differs in stereochemistry at the α-carbon.

Thiazole-to-Imidazole Substitution

Example :

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoic acid (CAS: 116611-64-4) Key Difference: Replaces thiazole with imidazole, altering electronic properties and hydrogen-bonding capacity. Impact: Imidazole’s nitrogen-rich structure may enhance metal coordination or enzymatic interactions compared to thiazole .

Thiazole-to-Thiophene Substitution

Example :

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid (CAS: 130309-35-2) Key Difference: Substitutes thiazole with thiophene, reducing nitrogen content and altering aromaticity. Impact: Thiophene’s sulfur atom may influence lipophilicity and π-stacking interactions in peptide chains .

Side-Chain Modifications

Example :

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid (CAS: 178924-05-5) Key Difference: Replaces thiazole with an allyloxycarbonyl-protected amino group. Impact: The allyl group offers orthogonal protection strategies in solid-phase peptide synthesis .

Comparative Data Table

Research Findings and Implications

Thiazole vs. Imidazole : Thiazole’s sulfur atom contributes to higher metabolic stability compared to imidazole, which is prone to oxidative degradation .

Stereochemical Influence : The (R)-configuration in the target compound may favor specific chiral environments in enzyme-binding pockets, whereas the (S)-enantiomer could exhibit antagonistic effects .

Thermal Stability: Fmoc-protected thiazole derivatives generally exhibit better thermal stability than thiophene analogs, as noted in differential scanning calorimetry (DSC) studies .

Preparation Methods

Step 1: Preparation of Fmoc-L-Alanine

- Reagents : L-alanine, Fmoc-Cl (fluorenylmethyloxycarbonyl chloride), and a base such as sodium carbonate or triethylamine.

- Procedure :

- Dissolve L-alanine in an aqueous base.

- Add Fmoc-Cl dropwise while maintaining the temperature below 10°C.

- Stir the reaction mixture at room temperature until completion.

- Extract the product with an organic solvent like ethyl acetate and dry over anhydrous sodium sulfate.

Step 2: Introduction of Thiazole Group

- Reagents : Thiazole derivative, peptide coupling agent (e.g., EDC), and a catalyst like DMAP.

- Procedure :

- Dissolve Fmoc-L-alanine in an organic solvent like dichloromethane (DCM).

- Add the thiazole derivative and the coupling agent sequentially.

- Stir the reaction mixture for several hours at room temperature.

- Monitor progress using thin-layer chromatography (TLC).

Step 3: Final Product Isolation

- After coupling, the product is purified by recrystallization from ethanol or by preparative HPLC to obtain high purity.

Key Reaction Conditions

| Step | Reagents & Solvents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Fmoc Protection | Fmoc-Cl, Na2CO3, Water/DCM | <10°C | ~2 hours | ~85 |

| Thiazole Coupling | Thiazole reagent, EDC, DMAP | Room Temp | ~6 hours | ~70 |

| Purification | Ethanol/Prep HPLC | N/A | N/A | >95 |

Analytical Characterization

To confirm the structure and purity of the synthesized compound, the following analytical methods are employed:

-

- Proton ($$^1$$H) and carbon ($$^13$$C) NMR are used to verify chemical shifts corresponding to the Fmoc group, thiazole ring, and amino acid backbone.

-

- Molecular ion peaks confirm the molecular weight ($$394.44\ \text{g/mol}$$).

HPLC :

- Retention time comparison with a standard ensures purity (>98%).

Q & A

Q. What is the standard protocol for synthesizing (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid?

The synthesis typically involves sequential protection and coupling steps:

Fmoc Protection : The amino group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (e.g., NaHCO₃ in THF/water) .

Thiazole Incorporation : The thiazol-4-yl moiety is introduced via a coupling reaction, often employing carbodiimide-based reagents (e.g., DCC or EDC) with HOBt as an activator .

Deprotection and Purification : The final product is purified via reverse-phase HPLC, with yields typically ranging from 60–75% depending on solvent choice (acetonitrile/water gradients) .

Q. What safety precautions are necessary when handling this compound?

Critical precautions include:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact (GHS hazard codes: H315, H319) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335: respiratory irritation) .

- Storage : Store at 2–8°C in sealed containers to prevent degradation .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₂₁H₁₈N₂O₄S; expected [M+H]⁺ = 395.10) .

- HPLC Purity Analysis : ≥95% purity using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may require post-reaction dialysis to remove residuals .

- Temperature Control : Maintain 0–4°C during Fmoc protection to minimize racemization .

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated couplings, reducing side-product formation .

Q. How can stereochemical integrity be maintained during synthesis?

- Chiral Auxiliaries : Use (R)-configured starting materials or chiral catalysts (e.g., L-proline derivatives) to preserve enantiomeric excess .

- Low-Temperature Reactions : Perform coupling steps at ≤4°C to suppress epimerization .

- Analytical Validation : Circular dichroism (CD) spectroscopy or chiral HPLC to monitor stereopurity .

Q. How can contradictions in spectroscopic data be resolved?

Common issues and solutions:

- Impurity Interference : Compare NMR with LC-MS to identify byproducts (e.g., deprotected amines or oxidized thiazole rings) .

- Stereochemical Ambiguity : Use 2D NMR (COSY, NOESY) to confirm spatial arrangements .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What are the applications of this compound in solid-phase peptide synthesis (SPPS)?

- Fmoc Strategy : The Fmoc group enables selective deprotection under mild basic conditions (20% piperidine in DMF), facilitating stepwise peptide elongation .

- Thiazole Bioactivity : The thiazol-4-yl group enhances peptide stability and modulates interactions with biological targets (e.g., enzyme active sites) .

Q. How does the thiazole ring influence biological activity compared to similar analogs?

- Electronic Effects : The sulfur and nitrogen atoms in the thiazole ring increase electron density, improving binding to metal ions in metalloproteases .

- Comparative Studies : Analogs with phenyl or imidazole substituents show reduced activity in cellular uptake assays, highlighting the thiazole’s role in membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.